2-甲基-4-氧代-4-苯基丁酸

描述

2-Methyl-4-oxo-4-phenylbutanoic acid is a butyric acid derivative . It is a chemical reagent used in the synthesis of various pharmaceutically active compounds . For instance, it is used in the synthesis of Minozac, a suppressor of brain proinflammatory cytokine up-regulation .

Synthesis Analysis

The synthesis of 2-Methyl-4-oxo-4-phenylbutanoic acid involves several steps. A biocatalytic platform for asymmetric alkylation of α-keto acids has been developed, which is a significant advancement in synthetic organic chemistry . Additionally, a synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates has been accomplished using Friedel–Crafts acylation of substituted benzenes with 2-acetoxybutanoyl chloride .Molecular Structure Analysis

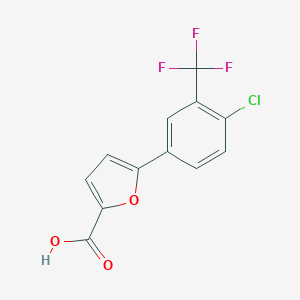

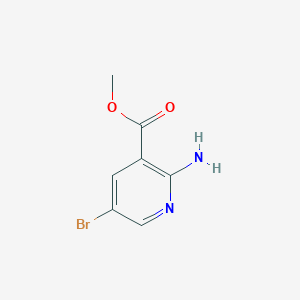

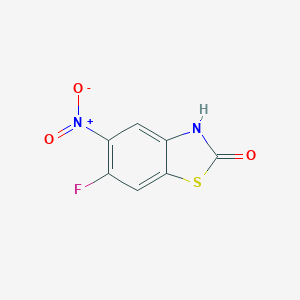

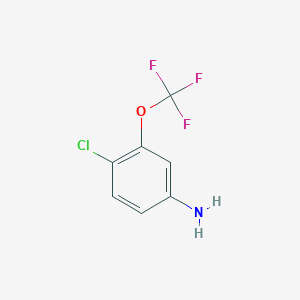

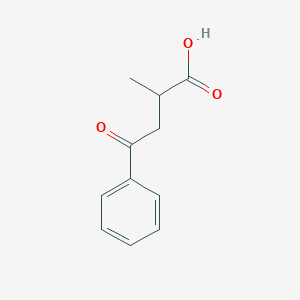

The molecular formula of 2-Methyl-4-oxo-4-phenylbutanoic acid is C11H12O3 . The InChI code is 1S/C11H12O3/c1-8(11(13)14)7-10(12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14) . The canonical SMILES is CC(CC(=O)C1=CC=CC=C1)C(=O)O .Chemical Reactions Analysis

2-Methyl-4-oxo-4-phenylbutanoic acid is used as a chemical reagent in the synthesis of various pharmaceutically active compounds . It is used in the synthesis of Minozac, a suppressor of brain proinflammatory cytokine up-regulation .Physical And Chemical Properties Analysis

The molecular weight of 2-Methyl-4-oxo-4-phenylbutanoic acid is 192.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass are 192.078644241 g/mol . The topological polar surface area is 54.4 Ų . The compound has a complexity of 217 . The melting point is 140-142°C .科学研究应用

Chemical Reagent

“2-Methyl-4-oxo-4-phenylbutyric acid” is a chemical reagent used in the synthesis of various pharmaceutically active compounds . It plays a crucial role in the development of new drugs and treatments.

Synthesis of Minozac

This compound is used in the synthesis of Minozac, a suppressor of brain proinflammatory cytokine up-regulation . This suggests its potential use in the treatment of neuroinflammatory disorders.

Agonist of Nuclear Receptors

“2-Methyl-4-oxo-4-phenylbutyric acid” (or 2MO4PBA) is a potent, stereoselective, and endogenous agonist of the nuclear receptors ERβ and ERα . This indicates its potential role in regulating gene expression and cellular function.

Therapeutic Potential in Estrogen Deficiency

As an agonist of ERβ and ERα, 2MO4PBA has been shown to have therapeutic potential in the treatment of estrogen deficiency . This could make it a valuable tool in hormone replacement therapy.

Metabolic Disorder Treatment

The compound also shows promise in the treatment of metabolic disorders . Its ability to interact with nuclear receptors could make it useful in regulating metabolism and energy homeostasis.

Material Science Research

In the field of material science, “2-Methyl-4-oxo-4-phenylbutyric acid” can be used as a building block in the synthesis of complex organic molecules . This can lead to the development of new materials with unique properties.

作用机制

Target of Action

2-Methyl-4-oxo-4-phenylbutyric acid, also known as Benzenebutanoic acid, alpha-methyl-gamma-oxo-, is a potent, stereoselective, and endogenous agonist of the nuclear receptors ERβ and ERα . These receptors play a crucial role in the regulation of gene expression and are involved in various biological processes including cell proliferation, differentiation, and apoptosis .

Mode of Action

The compound interacts with its targets, the ERβ and ERα receptors, by binding to them. This binding event triggers a conformational change in the receptor, which allows it to interact with specific DNA sequences known as estrogen response elements (EREs). The receptor-DNA complex then recruits other proteins that can activate or repress the transcription of target genes .

Biochemical Pathways

The activation of ERβ and ERα by 2-Methyl-4-oxo-4-phenylbutyric acid can influence several biochemical pathways. For instance, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair . .

Result of Action

The molecular and cellular effects of 2-Methyl-4-oxo-4-phenylbutyric acid’s action are largely dependent on the specific genes that are regulated by the activated ERβ and ERα receptors. For example, the compound has been used in the synthesis of Minozac, a suppressor of brain proinflammatory cytokine up-regulation . This suggests that the compound may have anti-inflammatory effects, at least in the context of the brain.

未来方向

The future directions of 2-Methyl-4-oxo-4-phenylbutanoic acid research and application could involve further exploration of its use in the synthesis of various pharmaceutically active compounds . Additionally, advancements in biocatalytic platforms for asymmetric alkylation of α-keto acids could open up new possibilities .

属性

IUPAC Name |

2-methyl-4-oxo-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8(11(13)14)7-10(12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXWGAZLLKCSAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871850 | |

| Record name | 2-Methyl-4-oxo-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-oxo-4-phenylbutanoic acid | |

CAS RN |

1771-65-9 | |

| Record name | Benzenebutanoic acid, alpha-methyl-gamma-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001771659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4-oxo-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。